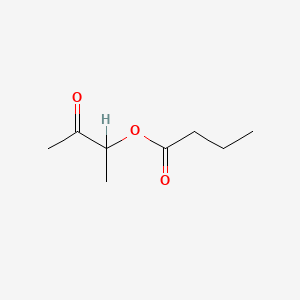

1-Methyl-2-oxopropyl butyrate

描述

属性

IUPAC Name |

3-oxobutan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-5-8(10)11-7(3)6(2)9/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDWJXUIGKSETE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601305714 | |

| Record name | 1-Methyl-2-oxopropyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to slightly yellow liquid with a sweet, red berry characteristic odour | |

| Record name | Butan-3-one-2-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol and most fixed oils; insoluble in water | |

| Record name | Butan-3-one-2-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.972-0.992 | |

| Record name | Butan-3-one-2-yl butanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/91/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

84642-61-5 | |

| Record name | 1-Methyl-2-oxopropyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84642-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butan-3-one-2-yl butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084642615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-oxopropyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601305714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-oxopropyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTAN-3-ONE-2-YL BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8DCI58L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methyl-2-oxopropyl butyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036230 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Preparation Methods Overview

The synthesis of 1-Methyl-2-oxopropyl butyrate typically involves the formation of an ester from a keto acid or a keto ester precursor, followed by selective reduction or functional group transformation. The key approaches include:

- Chemical Esterification of Keto Acids or Keto Esters

- Biocatalytic Reduction of Keto Esters

- Chemical Reduction Using Hydride Reagents

Chemical Esterification and Related Synthetic Routes

One classical approach to prepare keto esters like this compound involves esterification of the corresponding keto acid with butanol or other suitable alcohols under acidic or catalytic conditions.

A related synthetic example involves the preparation of methyl 2-benzamido-methyl-3-oxobutyrate and its derivatives, which share structural similarity with this compound. The procedure includes:

- Preparation of chloromethyl intermediates by reaction of hydroxymethyl compounds with phosphorus pentachloride at controlled low temperatures.

- Subsequent nucleophilic substitution reactions in polar aprotic solvents such as DMF at low temperatures to form keto esters.

- Purification by flash chromatography to isolate high-purity products.

Reduction of keto esters to hydroxy esters can be achieved by sodium borohydride in methanol at 0 °C to room temperature, yielding hydroxy derivatives with moderate to good yields (~66.7%).

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Chloromethyl intermediate formation | PCl5 in ether, -5 to 5 °C, 1 h | 85 | Temperature control critical |

| Keto ester formation | DMF, 0 °C to 30 °C, 1 h | 71 | Flash chromatography needed |

| Reduction to hydroxy ester | NaBH4 in MeOH, 0 °C to RT, 2 h | 66.7 | Non-stereoselective |

Biocatalytic Reduction Methods

Recent advances emphasize enzymatic approaches for the stereoselective synthesis of keto esters and their corresponding alcohols, which can be adapted for this compound or analogues.

- Alcohol dehydrogenases (ADHs) combined with cofactor recycling systems (e.g., glucose dehydrogenase or isopropanol-based systems) have been used to reduce keto esters efficiently.

- Whole-cell catalysts expressing ADHs achieve high conversion rates (>99%) with excellent enantiomeric excess (>99% e.e.).

- Biphasic systems (water/octanol) or monophasic systems have been employed to enhance substrate solubility and reaction rates.

- Space-time yields up to 660 g·L⁻¹·d⁻¹ have been reported for similar compounds, indicating industrial viability.

| Parameter | Typical Values | Notes |

|---|---|---|

| Enzyme | Alcohol dehydrogenase (ADH) | Often recombinant or whole-cell based |

| Cofactor recycling system | Glucose dehydrogenase or isopropanol | Maintains NAD(P)H levels |

| Reaction medium | Biphasic (water/octanol) or monophasic | Improves substrate handling |

| Conversion rate | >99% | High purity product |

| Enantiomeric excess (e.e.) | >99% | High stereoselectivity |

| Space-time yield | Up to 660 g·L⁻¹·d⁻¹ | Industrial scale feasibility |

Chemical Reduction Using Hydride Reagents

Chemical reductions of keto esters to hydroxy esters or related intermediates are commonly performed using hydride donors such as sodium borohydride (NaBH4) or borane complexes.

- NaBH4 is favored for its mildness and selectivity, often conducted in methanol or ethanol at low temperatures to avoid over-reduction.

- Borane-THF complexes and asymmetric hydrogenations are alternatives but may involve more complex workup and higher costs.

- Chemical methods may yield lower stereoselectivity compared to biocatalytic approaches but are useful for non-chiral or racemic syntheses.

Industrial Process Considerations

While specific industrial processes for this compound are less documented, analogous processes for related esters and pharmaceutical intermediates provide insights:

- Maintaining low temperatures during chlorination and esterification steps is critical to minimize side reactions.

- Use of flash chromatography or crystallization ensures product purity.

- Biocatalytic methods are increasingly preferred for their environmental benefits, higher stereoselectivity, and cost-effectiveness at scale.

- Reaction parameters such as pH, solvent choice, and cofactor recycling are optimized to maximize yield and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Enzymes | Conditions | Yield (%) | Stereoselectivity | Scale | Notes |

|---|---|---|---|---|---|---|

| Chemical esterification | Keto acid + butanol, acid catalyst | Controlled temp, reflux | Variable | Racemic or none | Lab to pilot | Requires purification |

| NaBH4 reduction | Sodium borohydride, methanol | 0 °C to RT, 2 h | ~66.7 | Non-stereoselective | Lab scale | Simple, mild conditions |

| Biocatalytic reduction | Alcohol dehydrogenase + GDH | 22–25 °C, cofactor recycling | >79 | >99% e.e. | Industrial | High purity, eco-friendly |

| Chemical asymmetric hydrogenation | Borane-THF, chiral catalysts | Variable | Moderate | Moderate to high | Industrial | Costly, complex workup |

化学反应分析

Types of Reactions

1-Methyl-2-oxopropyl butyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Butanoic acid and 1-methyl-2-oxopropanoic acid.

Reduction: 1-methyl-2-oxopropanol and butanol.

Substitution: Various esters and amides depending on the nucleophile used.

科学研究应用

1-Methyl-2-oxopropyl butyrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.

Industry: Widely used in the food industry as a flavoring agent and in the production of fragrances

作用机制

The mechanism of action of 1-Methyl-2-oxopropyl butyrate involves its interaction with specific enzymes and receptors in biological systems. The ester group can undergo hydrolysis to release butyric acid and 1-methyl-2-oxopropanol, which can then participate in various metabolic pathways. The compound’s effects are mediated through its interaction with molecular targets such as enzymes involved in fatty acid metabolism .

相似化合物的比较

Key Properties:

- Physical State : Liquid at room temperature .

- Density : 0.979 g/cm³ .

- Boiling Point : 206.5°C at 760 mmHg .

- Solubility : Insoluble in water; miscible with organic solvents .

- Flash Point : 81.7°C .

The compound contains an α-acyloxy ketone functional group, distinguishing it from simpler esters. Its structure combines a butyrate moiety with a ketone-bearing alcohol, influencing its reactivity and applications .

Propyl Butyrate (CAS: 105-66-8)

Propyl butyrate is a simpler ester with the formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Unlike 1-methyl-2-oxopropyl butyrate, it lacks a ketone group and is a straight-chain ester.

Key Differences:

The ketone group in this compound increases its boiling point and polarity compared to propyl butyrate, making it less volatile and more suited for high-temperature applications .

Geranyl Butyrate (CAS: 106-29-6)

Geranyl butyrate (C₁₄H₂₄O₂) is a larger, terpene-derived ester with a molecular weight of 224.34 g/mol . It is structurally distinct due to its geraniol backbone , contributing to a floral odor profile.

Key Differences:

| Property | This compound | Geranyl Butyrate |

|---|---|---|

| Molecular Formula | C₈H₁₄O₃ | C₁₄H₂₄O₂ |

| Boiling Point | 206.5°C | >110°C |

| Odor Profile | Fruity/Creamy | Floral |

| Solubility | Insoluble in water | Insoluble in water |

Geranyl butyrate’s extended hydrocarbon chain enhances its hydrophobicity, making it ideal for perfumery, whereas this compound’s compact structure suits food flavoring .

2-Methylallyl Butyrate (LMFA07010722)

This compound (C₈H₁₄O₂) is an unsaturated ester with a molecular weight of 142.10 g/mol . Its allyl group introduces reactivity distinct from this compound.

Key Differences:

| Property | This compound | 2-Methylallyl Butyrate |

|---|---|---|

| Functional Groups | Ketone, ester | Allyl, ester |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₂ |

| Applications | Flavoring | Potential polymer precursor |

生物活性

1-Methyl-2-oxopropyl butyrate (C8H14O3) is a fatty acid ester that has garnered attention for its potential biological activities, including antimicrobial and antioxidant properties. Understanding its biological activity is crucial for evaluating its applications in pharmaceuticals, food industry, and other fields.

This compound is characterized by the following properties:

- Molecular Formula : C8H14O3

- Molecular Weight : 158.20 g/mol

- CAS Number : 84642-61-5

The biological activity of this compound can be attributed to its interaction with various biochemical pathways. The compound acts as a substrate for enzymatic reactions and may influence cellular processes through:

- Antimicrobial Activity : Exhibiting inhibitory effects against a range of pathogens.

- Antioxidant Properties : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Effects

This compound has been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in food preservation and as an antimicrobial agent in pharmaceuticals.

Antioxidant Activity

The compound has demonstrated significant antioxidant activity, which is essential for protecting cells from oxidative damage. Studies have shown that it can effectively scavenge free radicals, contributing to its potential health benefits.

Study on Antimicrobial Properties

A study conducted by researchers at the University of Groningen evaluated the antimicrobial effects of this compound against common pathogens. The results indicated that the compound exhibited a dose-dependent inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing natural preservatives.

Research on Antioxidant Effects

In another study published in a peer-reviewed journal, the compound was tested for its ability to reduce oxidative stress in vitro. The findings revealed that this compound significantly decreased malondialdehyde levels, a marker of lipid peroxidation, indicating its protective role against oxidative damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for assessing its safety and efficacy. Key aspects include:

- Absorption : Rapidly absorbed when ingested.

- Distribution : Widely distributed in tissues.

- Metabolism : Primarily metabolized by esterases into its respective acid and alcohol forms.

- Excretion : Eliminated mainly through urine.

常见问题

Q. What are the primary microbial synthesis strategies for producing 1-methyl-2-oxopropyl butyrate (butyl butyrate/BB)?

The most effective method involves engineered E. coli co-cultures, where one strain produces butyrate and the other produces butanol, utilizing shared butyryl-CoA precursors. This co-culture system bypasses the need for exogenous substrate addition and achieves high titers (up to 7.2 g/L BB) via optimized metabolic pathways . Key steps include:

- Genetic engineering : Knockout of adhE2 (to block butanol production) and overexpression of thioesterases (yciA, tesB) or phosphate butyryltransferase/butyrate kinase (ptb-buk) to divert butyryl-CoA toward butyrate .

- Fermentation : Co-inoculation in M9Y medium with glucose as the carbon source, using a 1:4 ratio of butyrate-to-butanol-producing strains in bioreactors .

Q. What analytical methods are standard for quantifying this compound in microbial systems?

- GC-MS : A DB-5 ms column (30 m × 0.25 mm) with helium carrier gas (1 mL/min) and a temperature gradient (100°C to 250°C at 20°C/min) is used for separation. BB is detected via electron impact ionization (70 eV) with m/z 35–500 .

- HPLC : Residual glucose, butyrate, and butanol are quantified using an Agilent 1260 system with an HPX-87H column .

- Solvent extraction : BB is extracted from the hexadecane overlay phase to avoid interference from aqueous-phase metabolites .

Q. What are the critical fermentation parameters influencing BB yield?

- pH : Optimal at 5.8–6.0 to balance bacterial growth and esterification efficiency .

- Aeration : Two-stage aeration (0.5 vvm initially, reduced to 0.1 vvm) enhances BB production by reconciling oxygen demands of butyrate (aerobic) and butanol (anaerobic) pathways .

- Inoculation ratio : A 1:8 ratio (butyrate:butanol strains) maximizes precursor availability, achieving 7.2 g/L BB .

Q. Which enzymes are pivotal for in situ esterification of butyrate and butanol?

Recombinant lipases (e.g., Pseudomonas fluorescens lipase) or acyltransferases (e.g., Saccharomyces cerevisiae ATF1) catalyze esterification. However, lipase cost and stability under fermentation conditions remain challenges .

Advanced Research Questions

Q. How can conflicting metabolic demands (e.g., oxygen sensitivity) in co-cultures be resolved to improve BB yields?

Butyrate production requires aerobic conditions, while butanol synthesis is anaerobic. A two-stage aeration strategy mitigates this:

Phase 1 : High aeration (0.5 vvm) for butyrate production.

Phase 2 : Reduced aeration (0.1 vvm) to favor butanol synthesis and subsequent esterification .

This approach increased BB titers by 13% compared to single-stage aeration .

Q. Why do experimental BB yields often deviate from theoretical maxima (g/g glucose)?

Theoretical yields assume perfect carbon flux toward BB, but competing pathways (e.g., TCA cycle, biomass formation) and suboptimal enzyme kinetics reduce efficiency. For example:

- In E. coli co-cultures, actual yields reached 0.12 g/g glucose due to incomplete butyryl-CoA channeling .

- Clostridium co-cultures achieved only 0.068 g/g glucose, likely due to butanol limitation .

Iterative strain engineering (e.g., dynamic pathway regulation) and fermentation optimization (e.g., in situ product removal) are needed to bridge this gap .

Q. How do inoculation ratios and scale-up affect BB production in bioreactors?

- Small-scale : A 1:4 strain ratio in 15 mL tubes yielded 1.1 g/L BB .

- Bioreactors (1 L) : Scaling required adjusting the ratio to 1:8 and increasing glucose to 60 g/L to maintain precursor balance, achieving 7.2 g/L BB .

Challenges include pH gradient formation and oxygen transfer limitations, which require computational fluid dynamics (CFD) modeling for optimization .

Q. What strategies address contradictions in literature-reported BB yields?

Discrepancies arise from strain variability (e.g., E. coli vs. Clostridium) and fermentation conditions. For example:

- E. coli co-cultures produced 7.2 g/L BB , while Clostridium systems yielded only 5.1 g/L .

- Contradictory oxygen requirements highlight the need for standardized protocols (e.g., controlled microaerobic conditions) .

Meta-analyses using tools like ANOVA or machine learning can identify critical variables (e.g., pH, aeration) across studies .

Q. What are the advantages of in vivo vs. in vitro esterification for BB synthesis?

- In vivo : Utilizes endogenous alcohol and acid pools, reducing substrate costs. However, competing pathways limit yields .

- In vitro : Exogenous lipases enable higher esterification efficiency but require costly enzyme purification and stability enhancements .

Hybrid approaches (e.g., cell-free systems with immobilized enzymes) are emerging to balance cost and yield .

Q. How can real-time monitoring improve BB production dynamics?

PTR-TOF-MS (proton-transfer-reaction time-of-flight mass spectrometry) enables breath-by-breath analysis of volatile metabolites, allowing dynamic adjustment of aeration and feeding rates. For example, ethyl butyrate signals reconstructed at 0.125-second intervals revealed metabolic bottlenecks during fermentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。